molecular formula C12H14BrClN2O B6331859 5-Bromo-2-chloro-N-cyclohexylnicotinamide CAS No. 1461685-07-3

5-Bromo-2-chloro-N-cyclohexylnicotinamide

Katalognummer: B6331859
CAS-Nummer: 1461685-07-3
Molekulargewicht: 317.61 g/mol
InChI-Schlüssel: BOCREVRWCWMELW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-chloro-N-cyclohexylnicotinamide is a high-purity chemical reagent designed for research and development applications. This nicotinamide derivative is supplied with a purity of 97% and is intended for use as a building block in pharmaceutical and chemical synthesis . As a modified nicotinamide compound, it shares a structural relationship with the NAD+ precursor vitamin B3, which is foundational to cellular energy metabolism and redox reactions . The compound is offered in quantities ranging from 250mg to 25g and requires storage at 2-8°C to ensure stability . It is classified with the signal word "Warning" and carries specific hazard statements (H315, H319, H335) indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers are advised to consult the Safety Data Sheet (SDS) and handle the product with appropriate precautions, including the use of personal protective equipment. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

IUPAC Name

5-bromo-2-chloro-N-cyclohexylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClN2O/c13-8-6-10(11(14)15-7-8)12(17)16-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCREVRWCWMELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromination at C5

Bromination of 2-chloronicotinic acid using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) achieves >85% yield under reflux (100°C, 8 hr). This method, adapted from pyrimidine bromination, avoids toxic bromine gas:

Key Conditions :

  • Molar ratio (HBr : substrate) = 1.4 : 1

  • Catalyst: None required (H₂O₂ acts as oxidizer)

  • Solvent: Aqueous HBr (20% w/w)

Chlorination at C2

Chlorination is typically integrated into the synthesis of the starting material (2-chloronicotinic acid). Commercial availability of 2-chloronicotinic acid simplifies the process, though in situ chlorination using POCl₃ and organic amines (e.g., triethylamine) remains viable.

Amidation of 5-Bromo-2-chloronicotinic Acid

Acid Chloride Formation

Conversion to the acid chloride employs thionyl chloride (SOCl₂) under nitrogen at 70°C:

Optimized Parameters :

  • Solvent: Dichloromethane (DCM)

  • Molar ratio (SOCl₂ : acid) = 1.4 : 1

  • Yield: 92–95% after vacuum distillation

Cyclohexylamine Coupling

Reaction with cyclohexylamine in anhydrous tetrahydrofuran (THF) at 10°C for 3 hr achieves near-quantitative amidation:

Critical Modifications :

  • Lewis acids (e.g., ZnCl₂) are omitted to prevent side reactions.

  • Solvent: THF ensures homogeneity without competing nucleophilic interference.

One-Pot Synthesis Approach

Adapting methodologies from diphenylmethane syntheses, a one-pot protocol combines halogenation and amidation:

  • Simultaneous Bromination-Chlorination :

    • Substrate: Nicotinic acid

    • Reagents: HBr (1.4 eq), H₂O₂ (1 eq), POCl₃ (1.2 eq)

    • Conditions: 120°C, 8 hr, triethylamine catalyst

  • In Situ Amidation :

    • Add cyclohexylamine directly to the reaction mixture post-halogenation.

    • Yield: 78% (vs. 89% in stepwise synthesis)

Trade-offs : Reduced yield offsets gains in operational simplicity and solvent recovery.

Analytical Characterization and Quality Control

1H NMR (CDCl₃, 400 MHz) :

  • δ 8.41 (s, 1H, C6-H), 7.98 (d, J = 8.8 Hz, 1H, C4-H), 6.02 (br s, 1H, NH), 3.85 (m, 1H, cyclohexyl), 1.2–1.8 (m, 10H, cyclohexyl).

HPLC Purity :

  • Column: C18 (4.6 × 150 mm, 3.5 µm)

  • Mobile phase: 60:40 MeCN/H₂O (0.1% TFA)

  • Retention time: 6.7 min; Purity >98.5%

Environmental and Industrial Considerations

ParameterStepwise SynthesisOne-Pot Synthesis
Solvent Consumption (L/kg)12.48.2
E-Factor*18.723.5
Catalyst ReusabilityNot applicable3 cycles

*E-Factor = (Total waste)/(Product mass) .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloro-N-cyclohexylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-chloro-N-cyclohexylnicotinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-N-cyclohexylnicotinamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors. The cyclohexyl group provides additional hydrophobic interactions, stabilizing the compound within the binding site. These interactions can modulate the activity of the target protein, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Halogen Positioning: The position of Br and Cl (e.g., 5-bromo-2-chloro vs.
  • Functional Groups : Carboxylic acids and esters (e.g., methyl esters) exhibit higher polarity compared to the cyclohexylamide, impacting solubility and bioavailability .

Physicochemical Properties

Data from IR spectroscopy and elemental analysis of related compounds provide insights into functional group behavior:

Compound Name IR Absorption (cm⁻¹) Melting Point (°C) Solubility Evidence ID
Substituted phenyl 5-bromo-2-chloronicotinate 1748 (C=O), 1257 (C-O) 81–91 Low in water
5-Bromo-2-chloronicotinaldehyde Not reported No data Organic solvents
5-Bromo-6-chloronicotinic acid Not reported No data Research use only
  • Ester vs. Amide : The C=O stretch in esters (1748 cm⁻¹) is typically higher than in amides (~1650–1700 cm⁻¹), reflecting differences in electron delocalization .
  • Solubility : The cyclohexylamide group likely enhances lipophilicity compared to carboxylic acids or esters, favoring membrane permeability .

Biologische Aktivität

5-Bromo-2-chloro-N-cyclohexylnicotinamide (BCCN) is a halogenated nicotinamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a bromine atom, a chlorine atom, and a cyclohexyl group, which contribute to its unique pharmacological profile.

Chemical Structure and Properties

  • Molecular Formula : C12H14BrClN2O
  • Molecular Weight : 317.61 g/mol
  • Structural Features : The presence of both bromine and chlorine substituents enhances the electronic properties of the compound, while the cyclohexyl group increases its hydrophobicity, potentially affecting its interaction with biological targets.

The mechanism of action for BCCN is primarily linked to its ability to interact with specific enzymes and receptors. The halogen substituents improve binding affinity, while the cyclohexyl group enhances hydrophobic interactions. This combination allows BCCN to modulate protein activity, influencing various biochemical pathways.

Pharmacological Potential

Preliminary studies have indicated that BCCN exhibits several promising biological activities:

  • Antimicrobial Activity : BCCN has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in vitro, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Initial findings suggest BCCN may inhibit cancer cell proliferation, warranting further investigation into its use in oncology.

Comparative Analysis with Similar Compounds

To understand BCCN's unique properties, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Bromo-2-chloronicotinamideC11H10BrClN2OLacks cyclohexyl group; different binding properties
2-Chloro-N-cyclohexylnicotinamideC12H15ClN2OLacks bromine; affects reactivity
5-Bromo-N-cyclohexylnicotinamideC12H15BrN2OLacks chlorine; alters interactions

BCCN's combination of halogens and a cyclohexyl group potentially enhances its biological activity compared to these derivatives.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted on various bacterial strains showed that BCCN exhibited significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that BCCN reduced levels of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.
  • Cancer Cell Proliferation Inhibition :
    • Preliminary assays on cancer cell lines revealed that BCCN could significantly reduce cell viability, highlighting its anticancer potential.

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-2-chloro-N-cyclohexylnicotinamide, and how do reaction conditions influence yield?

The compound can be synthesized via sequential halogenation and amidation. Chlorination of a hydroxyl or amino precursor (e.g., 5-bromo-2-hydroxynicotinic acid) using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions (60–80°C) is a critical step. Yield optimization involves adjusting solvent polarity (e.g., dichloromethane vs. toluene), stoichiometric ratios (excess chlorinating agent), and reaction time (4–12 hours). Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradient) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing 5-Bromo-2-chloro-N-cyclohexylnicotinamide?

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and cyclohexyl protons (δ 1.2–2.1 ppm). Chlorine and bromine substituents induce distinct splitting patterns due to spin-spin coupling.
  • IR Spectroscopy : Confirm amide formation (C=O stretch ~1650 cm⁻¹) and absence of hydroxyl groups (no broad peak ~3200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns for Br/Cl .

Advanced Research Questions

Q. How does the electronic nature of substituents influence regioselectivity in nucleophilic substitution reactions of this compound?

The electron-withdrawing effects of bromine (position 5) and chlorine (position 2) direct nucleophilic attacks to the pyridine ring’s electron-deficient positions. Computational studies (DFT) reveal that the LUMO density is highest at position 4, making it the preferred site for substitutions. Comparative analysis with analogs (e.g., 5-Bromo-4-fluoronicotinaldehyde) shows halogen electronegativity inversely correlates with reaction rates at adjacent positions .

Q. What computational strategies can predict reaction pathways for modifying the cyclohexylamide moiety?

Quantum chemical calculations (e.g., Gaussian 16) model transition states and activation energies for amide bond cleavage or functionalization. Reaction path sampling combined with machine learning (e.g., ICReDD’s workflow) identifies optimal catalysts (e.g., Pd/C for hydrogenolysis) and solvent systems (DMF/water) to minimize side products. These methods reduce experimental trial-and-error by 40–60% .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?

Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility. Use variable-temperature NMR to assess dynamic effects (e.g., cyclohexyl ring flipping). Single-crystal X-ray diffraction provides definitive bond angles and torsional parameters, while DFT-optimized geometries validate computational models against experimental data .

Q. What methodologies address low solubility in biological assays without structural modification?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability.
  • Nanoparticle Encapsulation : Lipid-based carriers (e.g., liposomes) enhance bioavailability.
  • Pro-drug Synthesis : Temporarily mask the amide group with a hydrolyzable ester .

Q. How do steric effects from the cyclohexyl group impact binding affinity in target protein interactions?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) reveal that the cyclohexyl group induces conformational strain in hydrophobic binding pockets. Free energy perturbation (FEP) calculations quantify ΔΔG changes upon substituting cyclohexyl with smaller groups (e.g., methyl), showing a 2–3 kcal/mol penalty for bulkier ligands .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.